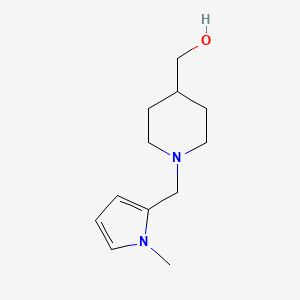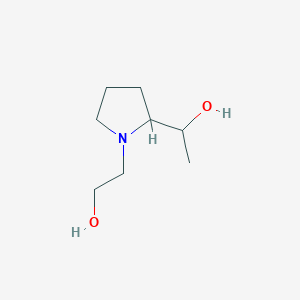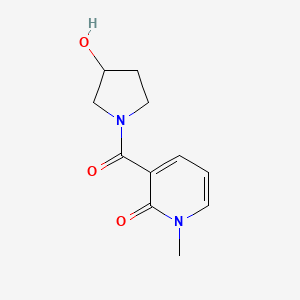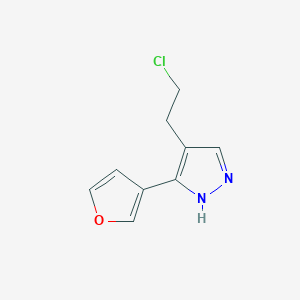
4-(2-chloroethyl)-3-(furan-3-yl)-1H-pyrazole
Descripción general
Descripción
4-(2-Chloroethyl)-3-(furan-3-yl)-1H-pyrazole (CEFP) is a pyrazole derivative that has been widely studied for its potential applications in the scientific research field. It is a heterocyclic compound, containing a pyrazole ring, a furan ring and a chloroethyl group. It has unique properties, including a wide range of solubilities, and the ability to form complexes with metal ions, making it an attractive candidate for a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
One study focused on the synthesis, reactions, and biological evaluation of naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus. These compounds showed promising antibacterial and antifungal effects, highlighting the potential of furan-pyrazole derivatives in developing new antimicrobial agents (A. A. El-Wahab et al., 2011).
Another study on microwave-assisted synthesis of novel pyrazoline derivatives, including compounds related to furan-pyrazole structures, demonstrated significant anti-inflammatory and antibacterial activities. This research underscores the utility of these compounds in medical chemistry, particularly for their anti-inflammatory properties (P. Ravula et al., 2016).
Material Science and Catalysis
Research in material science included the development of chalcone derivatives as antioxidant agents. These compounds, derived from reactions involving furan and pyrazole structures, exhibited potential as antioxidants due to their significant in vitro activity, supported by ADMET, QSAR, and molecular modeling studies (G. Prabakaran et al., 2021).
In another study, pyrazole-stabilized dinuclear palladium(II) chalcogenolates were synthesized through reactions involving bromopyrazolyl derivatives. These complexes were used as precursors for palladium chalcogenide nanoparticles, indicating the relevance of furan-pyrazole derivatives in nanomaterial synthesis and their potential applications in catalysis and material science (K. Sharma et al., 2015).
Antimicrobial and Antitubercular Agents
Several studies have synthesized and evaluated the antimicrobial activities of pyrazole derivatives, incorporating furan moieties. These compounds were tested against various bacterial and fungal strains, showing moderate to good activity, which underscores their potential as lead compounds in the development of new antimicrobial and antitubercular agents. Research in this area suggests the importance of structural modification and optimization in enhancing biological activity (D. Bhoot et al., 2011), (A. Abdelhamid et al., 2019).
Propiedades
IUPAC Name |
4-(2-chloroethyl)-5-(furan-3-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-3-1-7-5-11-12-9(7)8-2-4-13-6-8/h2,4-6H,1,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUHCSYLQZNNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroethyl)-3-(furan-3-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-3-oxopropanenitrile](/img/structure/B1482452.png)

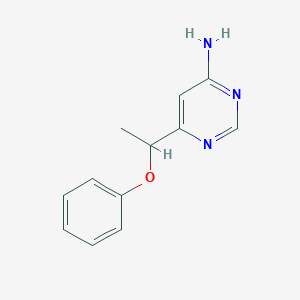
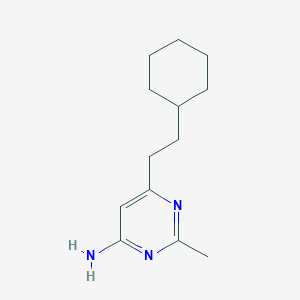
![6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1482460.png)
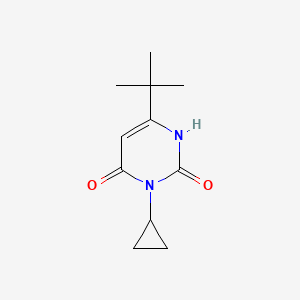
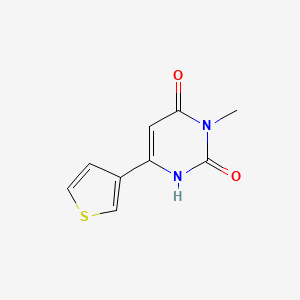
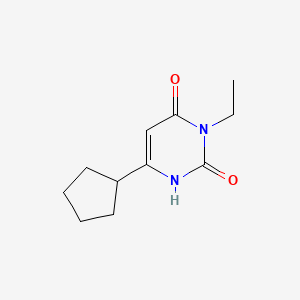
![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482467.png)
